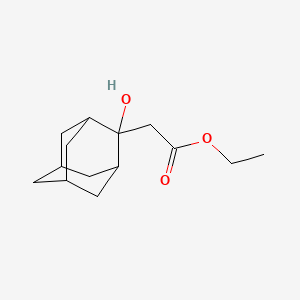
Ethyl (2-hydroxy-2-adamantyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-hydroxy-2-adamantyl)acetate is an organic compound with the molecular formula C14H22O3. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of an ethyl ester group and a hydroxyl group attached to the adamantane framework, making it a versatile molecule in various chemical applications.
Mechanism of Action
Target of Action
Ethyl (2-hydroxy-2-adamantyl)acetate is a derivative of adamantane, a class of compounds known for their high reactivity Adamantane derivatives are generally used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for chemical and catalytic transformations . For instance, the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene can produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical reactions and transformations . For example, the bulky adamantane moiety in ethyl threo-2-(1-adamantyl)-3-hydroxybutyrate, positioned closely to the reaction center, disrupts the process of hydrolysis and the competitive process of retro-aldol reaction occurs producing 1-adamantylacetic acid .
Result of Action
The high reactivity of adamantane derivatives suggests that they may have significant impacts on molecular and cellular processes .
Action Environment
The compound’s adamantane structure suggests that it may be thermally stable , which could influence its action and stability under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxy-2-adamantyl)acetate typically involves the esterification of 2-hydroxy-2-adamantylacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-hydroxy-2-adamantylacetic acid+ethanolH2SO4ethyl (2-hydroxy-2-adamantyl)acetate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-hydroxy-2-adamantyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-oxo-2-adamantylacetic acid.
Reduction: 2-hydroxy-2-adamantylmethanol.
Substitution: 2-chloro-2-adamantylacetate.
Scientific Research Applications
Ethyl (2-hydroxy-2-adamantyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.
Biology: The compound is studied for its potential as a drug delivery agent due to its stable and rigid structure.
Medicine: Research is ongoing to explore its use in antiviral and anticancer therapies.
Industry: It is utilized in the production of high-performance polymers and materials due to its thermal stability and rigidity.
Comparison with Similar Compounds
Ethyl (2-hydroxy-2-adamantyl)acetate can be compared with other adamantane derivatives, such as:
1-adamantanol: Similar in structure but lacks the ester group, making it less versatile in chemical reactions.
2-adamantanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Adamantane-1-carboxylic acid: Features a carboxylic acid group, which can be used for different types of chemical modifications.
The uniqueness of this compound lies in its combination of the adamantane core with both hydroxyl and ester functionalities, providing a balance of stability and reactivity that is valuable in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-(2-hydroxy-2-adamantyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-17-13(15)8-14(16)11-4-9-3-10(6-11)7-12(14)5-9/h9-12,16H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERYOQZHQTQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(C2CC3CC(C2)CC1C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
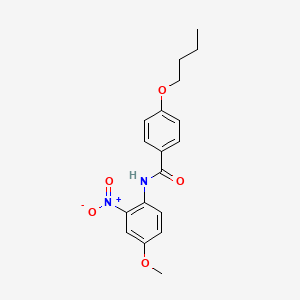
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426763.png)
![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dipropyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2426768.png)
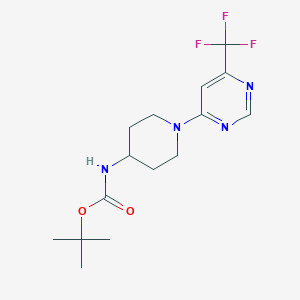

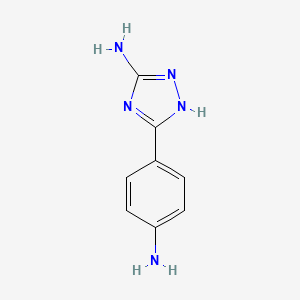
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)
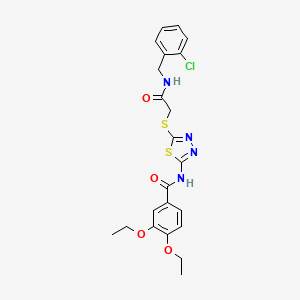
![[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2426779.png)
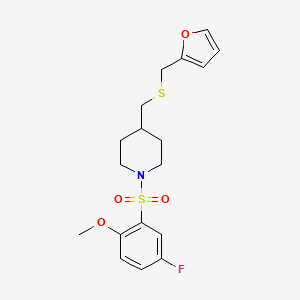
![2-Chloro-1-[4-(1-ethylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2426783.png)
